molecular formula C19H21N5O B2367322 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1210351-77-1

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide

Cat. No. B2367322
CAS RN: 1210351-77-1
M. Wt: 335.411
InChI Key: HKZQDMFNEGLORE-UHFFFAOYSA-N
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Description

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide” is a complex organic molecule that contains a benzimidazole ring, a benzyl group, a piperazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a benzyl group attached to a nitrogen atom, a piperazine ring, and a carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the benzyl group, the piperazine ring, and the carboxamide group. Each of these groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its aromaticity and stability, while the carboxamide group could participate in hydrogen bonding .

Scientific Research Applications

Pharmacophore in Drug Discovery

The benzimidazole nucleus, which is a part of the compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . This makes it a valuable scaffold in medicinal chemistry .

Wide Ranging Biological Activity

Compounds containing the benzimidazole nucleus, like the one , are known to have a wide range of biological activities . These include antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities .

Synthesis of 2-Phenylbenzimidazole Derivatives

The compound can be used in the synthesis of 2-phenylbenzimidazole derivatives . These derivatives have significant biological importance .

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

CNS-Inhibitors and Anti-Inflammatory Agents

The compound exhibits interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .

Targeting Viral Enzymes

Significant research efforts are currently directed towards targeting viral enzymes especially NS3-4A serine protease and NS5B RNA-dependant RNA polymerase which are both required for virus propagation .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and the development of synthesis methods that are more efficient or environmentally friendly .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQDMFNEGLORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide

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